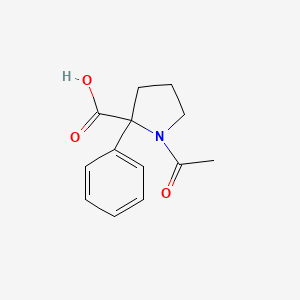![molecular formula C16H15N3S3 B3880982 3-Amino-11-benzyl-4,8-dithia-6,11-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B3880982.png)
3-Amino-11-benzyl-4,8-dithia-6,11-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione
Overview
Description
3-Amino-11-benzyl-4,8-dithia-6,11-diazatricyclo[74002,7]trideca-1(9),2,6-triene-5-thione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-11-benzyl-4,8-dithia-6,11-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. One common synthetic route includes:
Formation of the Tricyclic Core: This step involves cyclization reactions that form the tricyclic structure. Reagents such as sulfur and nitrogen sources are used under controlled conditions.
Introduction of Functional Groups: Amino and benzyl groups are introduced through substitution reactions. Common reagents include benzyl chloride and ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-11-benzyl-4,8-dithia-6,11-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-11-benzyl-4,8-dithia-6,11-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-11-benzyl-4,8-dithia-6,11-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-6,11-dioxo-6,11-dihydro-5H-benzo[b]carbazole-1-carboxylic acid: Shares a similar tricyclic structure but differs in functional groups.
3-Amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid: Another compound with a similar core structure but different substituents.
Uniqueness
3-Amino-11-benzyl-4,8-dithia-6,11-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione is unique due to its combination of sulfur and nitrogen atoms within the tricyclic framework, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-amino-11-benzyl-4,8-dithia-6,11-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S3/c17-14-13-11-6-7-19(8-10-4-2-1-3-5-10)9-12(11)21-15(13)18-16(20)22-14/h1-5H,6-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZKEZHOTWDGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=C(SC(=S)N=C3S2)N)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-(3-pyridinyl)acrylate](/img/structure/B3880902.png)
![ETHYL (2Z)-2-[(ANTHRACEN-9-YL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3880904.png)
![Ethyl (2Z)-2-({4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3880918.png)
![5-amino-3-[(Z)-2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B3880930.png)
![5-AMINO-3-{2-[5-(3-CHLORO-4-METHYLPHENYL)-2-FURYL]-1-CYANOVINYL}-1-(2-HYDROXYETHYL)-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B3880934.png)

![5-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-4,12,12-trimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3880961.png)
![3-(benzylideneamino)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3880965.png)
![N'-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]pyridine-3-carbohydrazide](/img/structure/B3880968.png)
![{1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B3880971.png)

![4-benzyl-1-(ethylthio)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3880991.png)
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methylpropanamide](/img/structure/B3880998.png)
![ethyl 6-methyl-2-{[(prop-2-en-1-yl)carbamothioyl]amino}-4H,5H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3881005.png)
